molecular formula C22H23FN2O5 B5448578 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5448578
M. Wt: 414.4 g/mol
InChI Key: GACFSRMLTPOMNA-CZIZESTLSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the 4-fluorobenzoyl Group: This can be achieved through Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the 5-methylfuran-2-yl Group: This step may involve a cross-coupling reaction, such as Suzuki or Heck coupling, using a suitable furan derivative.

    Morpholine Substitution: The final step involves the substitution of the ethyl group with morpholine, which can be achieved through nucleophilic substitution using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone at the 3-position.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

    Diagnostic Tools: Use in the development of diagnostic agents for imaging and detection.

Industry

    Polymer Synthesis: Use in the synthesis of polymers with specific properties.

    Chemical Sensors: Development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The specific pathways involved would depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[2-(piperidin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-thione

Uniqueness

The uniqueness of 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and bioactivity, while the morpholine moiety increases its solubility and potential for interaction with biological targets.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O5/c1-14-2-7-17(30-14)19-18(20(26)15-3-5-16(23)6-4-15)21(27)22(28)25(19)9-8-24-10-12-29-13-11-24/h2-7,19,26H,8-13H2,1H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACFSRMLTPOMNA-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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